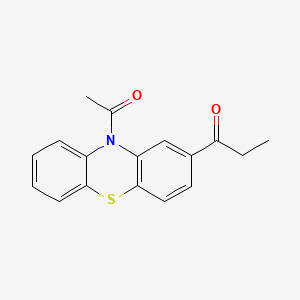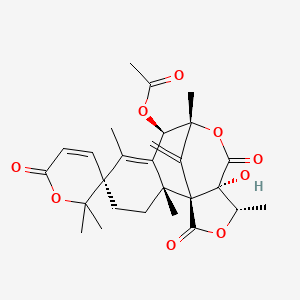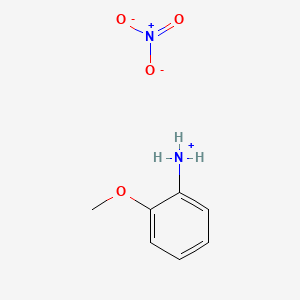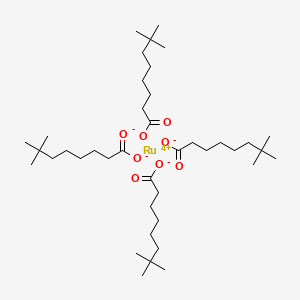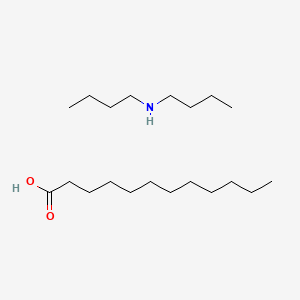
Octadecasiloxane, octatriacontamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecasiloxane, octatriacontamethyl- is a type of silicone compound characterized by its unique structure consisting of silicon and oxygen atoms. This compound belongs to the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecasiloxane, octatriacontamethyl- typically involves the polymerization of cyclic siloxanes. This process can be catalyzed by either acidic or basic conditions, leading to the formation of linear or branched polysiloxanes . The reaction conditions, such as temperature and pressure, play a crucial role in determining the molecular weight and structure of the final product.
Industrial Production Methods
In industrial settings, the production of octadecasiloxane, octatriacontamethyl- often involves the hydrolysis and condensation of chlorosilanes. This method is preferred due to its efficiency and scalability. The use of specific catalysts can further enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Octadecasiloxane, octatriacontamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of silanols and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silanes.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic compounds for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include silanols, silanes, and substituted siloxanes. These products have diverse applications in different fields, ranging from materials science to pharmaceuticals .
Aplicaciones Científicas De Investigación
Octadecasiloxane, octatriacontamethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Mecanismo De Acción
The mechanism of action of octadecasiloxane, octatriacontamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. In industrial applications, its unique chemical properties, such as hydrophobicity and thermal stability, make it an ideal material for various uses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to octadecasiloxane, octatriacontamethyl- include other polysiloxanes and organosilicon compounds, such as hexamethyldisiloxane and octamethylcyclotetrasiloxane .
Uniqueness
What sets octadecasiloxane, octatriacontamethyl- apart from these similar compounds is its specific molecular structure, which imparts unique properties such as higher thermal stability and improved mechanical strength. These characteristics make it particularly suitable for high-performance applications in demanding environments .
Propiedades
Número CAS |
36938-52-0 |
|---|---|
Fórmula molecular |
C38H114O17Si18 |
Peso molecular |
1348.8 g/mol |
Nombre IUPAC |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C38H114O17Si18/c1-56(2,3)39-58(7,8)41-60(11,12)43-62(15,16)45-64(19,20)47-66(23,24)49-68(27,28)51-70(31,32)53-72(35,36)55-73(37,38)54-71(33,34)52-69(29,30)50-67(25,26)48-65(21,22)46-63(17,18)44-61(13,14)42-59(9,10)40-57(4,5)6/h1-38H3 |
Clave InChI |
ZPGXAVAINBTUAH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


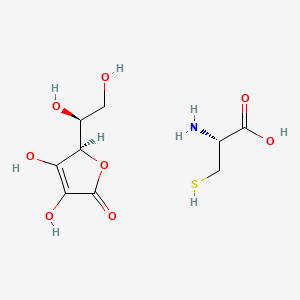
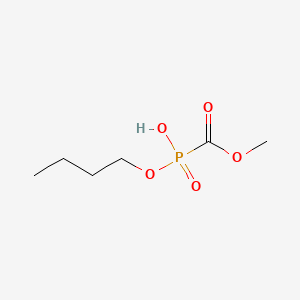
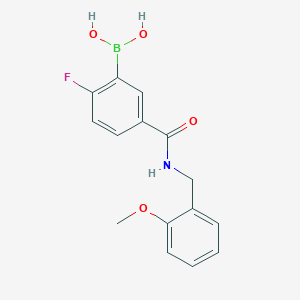
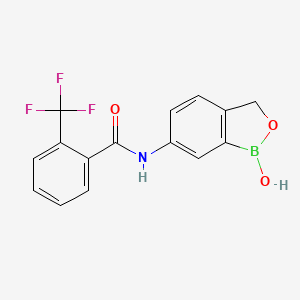
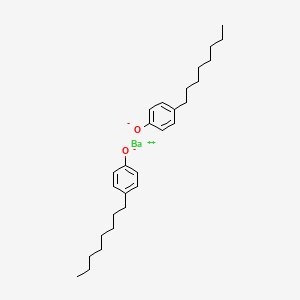
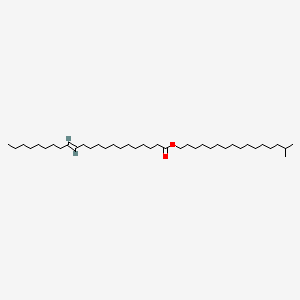
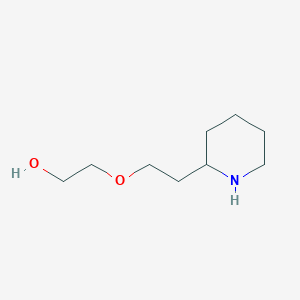
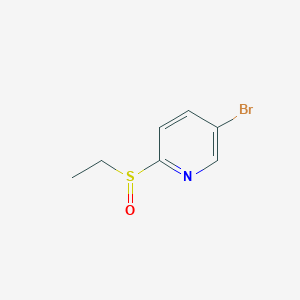
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
